molecular formula C8H7F3N4 B10903849 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B10903849
M. Wt: 216.16 g/mol
InChI Key: WRCYIGXKJYHJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine core, a heterocyclic system renowned for its versatile applications in medicinal chemistry and drug discovery . This compound is specifically engineered for researchers investigating targeted cancer therapies. It serves as a key intermediate for developing potent protein kinase inhibitors (PKIs) . Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of various cancers, making them prominent therapeutic targets . The core pyrazolo[1,5-a]pyrimidine structure is a notable class of compounds with potent PKI activity, playing a critical role in targeted cancer therapy . The strategic incorporation of a trifluoromethyl (CF3) group at the 2-position is a significant structural feature that enhances the molecule's properties. The high electronegativity of this substituent alters the electron density distribution, which can profoundly impact the compound's reactivity, binding affinity, and metabolic stability . Furthermore, the 7-amino group provides a versatile handle for further synthetic modification, allowing for the introduction of diverse substituents to fine-tune biological activity, solubility, and pharmacokinetic profiles . This enables the creation of a wide array of derivatives for structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop inhibitors for a range of kinases, including but not limited to CK2, EGFR, B-Raf, and MEK, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Its rigid, planar bicyclic structure provides an optimal framework for interaction with the ATP-binding sites of various kinase targets . This product is intended for research applications such as hit-to-lead optimization, enzymatic and cellular screening assays, and the synthesis of more complex bioactive molecules. Attention: This product is for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F3N4

Molecular Weight

216.16 g/mol

IUPAC Name

5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C8H7F3N4/c1-4-2-6(12)15-7(13-4)3-5(14-15)8(9,10)11/h2-3H,12H2,1H3

InChI Key

WRCYIGXKJYHJTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Condensation of 5-Amino-3-methylpyrazole with Diethyl Malonate

In a foundational step, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (e.g., sodium ethanolate) to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) (84–89% yield). This reaction proceeds via cyclodehydration, forming the fused bicyclic system.

Reaction Conditions

ReagentSolventTemperatureYield
Diethyl malonateEthanolReflux89%
Sodium ethanolate

Chlorination for Reactive Intermediates

The dihydroxy intermediate 1 is treated with phosphorus oxychloride (POCl₃) to generate 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) (61% yield). Chlorination at positions 5 and 7 introduces sites for subsequent nucleophilic substitution.

Chlorination Parameters

ReagentStoichiometrySolventTemperatureTimeYield
POCl₃ExcessToluene110°C6 hr61%

Regioselective Functionalization: Trifluoromethyl and Methyl Groups

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group at position 2 is introduced via Suzuki-Miyaura coupling or direct substitution. A regioselective approach involves:

Suzuki Coupling with Trifluoromethylboronic Acid

Intermediate 2 undergoes palladium-catalyzed coupling with trifluoromethylboronic acid. However, this method faces challenges due to the stability of CF₃-bearing boronic acids. Alternative routes use pre-functionalized pyrazole precursors.

Starting from Trifluoromethylpyrazole Derivatives

A more efficient strategy begins with 1-methyl-3-(trifluoromethyl)-1H-pyrazole, synthesized via lithiation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in a flow reactor (85–90% yield). This precursor is then incorporated into the pyrazolo[1,5-a]pyrimidine core during cyclization.

Amination at Position 7

Nucleophilic Substitution of Chlorine

The chlorine atom at position 7 in intermediate 2 is replaced with an amine group. Two primary methods are employed:

Ammonia Treatment under High Pressure

Heating 2 with aqueous ammonia (28% NH₃) in a sealed reactor at 120°C for 12 hours yields the 7-amine derivative (∼50% yield).

Amination Conditions

ReagentSolventTemperaturePressureTimeYield
NH₃ (aq.)H₂O120°C5 bar12 hr50%

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers higher regioselectivity. Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in dioxane at 100°C, the 7-chloro intermediate reacts with ammonia gas to afford the amine (72% yield).

Catalytic System

CatalystLigandBaseSolventTemperatureYield
Pd(OAc)₂XantphosCs₂CO₃Dioxane100°C72%

Optimization Challenges and Solutions

Regioselectivity in CF₃ Group Placement

The position of the CF₃ group (C2 vs. C5) is controlled by the starting pyrazole regiochemistry. Using 1-methyl-5-(trifluoromethyl)-1H-pyrazole as a precursor ensures CF₃ incorporation at C2.

Byproduct Formation during Amination

Competing side reactions at C5 are mitigated by protecting the methyl group with benzyl ethers prior to chlorination, as demonstrated in analogous syntheses.

Comparative Analysis of Synthetic Routes

MethodKey StepYieldPurityScalability
Diethyl Malonate RouteCyclocondensation89%95%High
Suzuki CouplingCF₃ Introduction65%90%Moderate
Buchwald-HartwigC7 Amination72%98%High

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimycobacterial Activity

One of the prominent applications of 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is its role as an inhibitor of Mycobacterium tuberculosis (M.tb). Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, act as potent inhibitors of mycobacterial ATP synthase, which is crucial for the energy metabolism of the bacteria. A study synthesized a series of novel derivatives and evaluated their activity against M.tb, demonstrating significant growth inhibition in vitro and highlighting their potential as new anti-tuberculosis agents .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. Certain derivatives of pyrazolo[1,5-a]pyrimidines have shown promise in inhibiting cancer cell proliferation. For instance, compounds with specific substitutions have been linked to apoptosis induction in cancer cells and inhibition of cyclin-dependent kinases, which are essential for cell cycle regulation . This suggests that this compound could be a candidate for further development in cancer therapeutics.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship (SAR) studies have shown that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance or diminish biological activity.

2.1 Modifications and Their Effects

Research has indicated that:

  • Substituents at Position 3 and 5: The introduction of various aryl and alkyl groups at these positions significantly impacts the compound's potency against M.tb and cancer cells .
  • Fluorine Substitution: The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved binding affinity to target enzymes .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Target Organism/Cell Line Outcome Reference
AntitubercularMycobacterium tuberculosisSignificant growth inhibition
AnticancerVarious cancer cell lines (e.g., PC3)Induction of apoptosis
Enzyme InhibitionMycobacterial ATP synthasePotent inhibitor
AntifungalVarious fungal strainsModerate activity

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Comparison with Similar Compounds

Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are widely explored for their bioactivity. Key structural variations include:

Compound Name Substituents (Position) Core Structure Key Properties/Bioactivity Reference
Target Compound 5-CH₃, 2-CF₃ Pyrazolo[1,5-a]pyrimidine High lipophilicity; potential anti-M.tb activity
3-(4-Chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-CF₃ analog 3-(4-ClPh), 5-CH₃, 2-CF₃, 7-NH(CH₂)₃-morpholine Pyrazolo[1,5-a]pyrimidine Enhanced solubility via morpholine; unreported bioactivity
3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (32) 3,5-di(4-FPh) Pyrazolo[1,5-a]pyrimidine Potent anti-M.tb (MIC = 0.12 µM)
2-Ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-C₂H₅, 5-CH₃, 3-Ph Pyrazolo[1,5-a]pyrimidine Moderate hERG inhibition; moderate metabolic stability

Key Observations :

  • Trifluoromethyl vs.
  • Aryl vs. Alkyl Substituents : Compounds with 3,5-diaryl groups (e.g., 32) show enhanced anti-mycobacterial activity but may suffer from higher molecular weight and reduced solubility. The target compound’s 5-CH₃ group balances lipophilicity and steric demand .

Comparison with Triazolopyrimidine Analogs

Triazolopyrimidines share structural similarities but differ in core heterocycle arrangement:

Compound Name Substituents (Position) Core Structure Key Properties/Bioactivity Reference
N-(4-Chlorophenyl)-4-((5-methyl-2-CF₃-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)benzenesulfonamide 2-CF₃, 5-CH₃, 7-NH-sulfonamide Triazolo[1,5-a]pyrimidine Antiplasmodial activity (IC₅₀ < 50 nM)
5-Methyl-2-(methoxymethyl)-N-[4-(trifluoromethyl)phenyl]triazolo[1,5-a]pyrimidin-7-amine (50) 2-CH₂OCH₃, 5-CH₃ Triazolo[1,5-a]pyrimidine Moderate metabolic stability; lower logP than CF₃ analogs

Key Observations :

  • Core Heterocycle Impact : Triazolopyrimidines often exhibit stronger π-π stacking interactions due to the additional nitrogen, but pyrazolo[1,5-a]pyrimidines like the target compound may offer better solubility and synthetic accessibility .
  • Trifluoromethyl Position : The target compound’s -CF₃ at position 2 contrasts with triazolopyrimidine sulfonamide derivatives, which place -CF₃ on the aniline moiety. This difference influences target selectivity and off-target effects .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • Target Compound: The -CF₃ group increases logP (~3.5 estimated) compared to non-fluorinated analogs (e.g., 2-CH₃: logP ~2.8) but may reduce aqueous solubility.
  • Morpholine Derivatives : Compounds with morpholine-propyl chains (e.g., ) show improved solubility (cLogP ~2.0) due to the basic amine .

Metabolic Stability

  • Target Compound : The -CF₃ group resists CYP450-mediated oxidation, enhancing metabolic stability over analogs with -CH₂OCH₃ or -C₂H₅ substituents .
  • hERG Liability : Pyrazolo[1,5-a]pyrimidines with 3-aryl groups (e.g., 3-Ph) exhibit lower hERG inhibition than triazolopyrimidines, suggesting a safer cardiac profile .

Biological Activity

5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C₉H₆F₃N₃
  • Molecular Weight : 245.16 g/mol

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and may influence the compound's pharmacokinetic properties.

Anticancer Properties

Research has indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer activities. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and L929 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study published in RSC Advances, a series of pyrazolo[1,5-a]pyrimidines were evaluated for their anticancer activity. The results demonstrated that specific derivatives significantly inhibited tumor growth in vitro and in vivo models, suggesting their potential as therapeutic agents against cancer .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is crucial for anti-inflammatory effects and has implications for treating inflammatory diseases.

Inhibition Data

A recent study reported IC50 values for COX-2 inhibition at approximately 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib . This highlights the compound's potential in developing anti-inflammatory therapies.

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties. It has been studied as a selective inhibitor against β-coronaviruses, showcasing its potential in combating viral infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Modifications to the core structure can lead to enhanced potency and selectivity for specific biological targets.

Modification Effect on Activity
Addition of trifluoromethyl groupIncreases lipophilicity and enzyme binding affinity
Substitution at position 7Alters anticancer potency and selectivity

Q & A

Basic Research Questions

What are the optimal synthetic routes for 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by regioselective functionalization. Key steps include:

  • Core formation : Cyclization of aminopyrazole derivatives with trifluoromethyl ketones under acidic conditions (e.g., HCl/ethanol) .
  • Substitution at position 7 : Amine introduction via nucleophilic aromatic substitution (SNAr) using ammonia or protected amines in polar aprotic solvents (e.g., DMF, 80–100°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Core formationHCl/ethanol, reflux65–7590
SNAr at C7NH3, DMF, 100°C50–6095

How is structural characterization performed for this compound?

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) confirm regiochemistry (e.g., C7 amine: δ 10.5 ppm for NH2_2 protons) .
  • Mass spectrometry : ESI-MS (m/z 338 [M+H]+) validates molecular weight .
  • X-ray crystallography : Resolves trifluoromethyl orientation and hydrogen-bonding networks (e.g., C–F···H–N interactions) .

What preliminary biological activities have been reported?

  • Kinase inhibition : IC50_{50} values of 0.1–1 µM against CDK9 (cyclin-dependent kinase 9) via ATP-binding site competition .
  • Antimicrobial activity : MIC = 2–4 µg/mL against Mycobacterium tuberculosis (ATP synthase inhibition) .
  • Cytotoxicity : EC50_{50} = 5–10 µM in breast cancer (MCF-7) and lung cancer (A549) cell lines .

Advanced Research Questions

How do structural modifications at position 3 or 5 impact target selectivity?

  • Position 3 (aryl groups) : Electron-withdrawing substituents (e.g., 4-fluorophenyl) enhance kinase selectivity by stabilizing π-π interactions with hydrophobic pockets .
  • Position 5 (alkyl/aryl) : Bulky groups (e.g., tert-butyl) reduce off-target effects by sterically hindering non-specific binding .

Table 2 : SAR for CDK9 Inhibition

Substituent at C3IC50_{50} (CDK9, µM)Selectivity (CDK2/CDK9)
Phenyl1.210:1
4-Fluorophenyl0.350:1
2,4-Dichlorophenyl0.830:1

What strategies resolve contradictions in enzyme inhibition data across studies?

  • Assay standardization : Use recombinant kinases (vs. cell lysates) to minimize confounding factors (e.g., endogenous ATP levels) .
  • Crystallographic validation : Compare binding modes in CDK9 (PDB: 4BCF) vs. off-targets (e.g., hERG) .
  • Meta-analysis : Pool data from >10 studies to identify outliers (e.g., anomalous IC50_{50} values due to solvent DMSO >1%) .

How is regioselectivity in substitution reactions controlled during synthesis?

  • Electronic effects : The C7 position is more electrophilic due to electron-withdrawing trifluoromethyl and pyrimidine ring, favoring SNAr over C5 .
  • Temperature : Lower temperatures (60°C) minimize side reactions at C2 or C5 .
  • Catalysts : CuI/1,10-phenanthroline accelerates amination at C7 with >90% regioselectivity .

What computational methods predict binding affinity for kinase targets?

  • Molecular docking : AutoDock Vina simulates ligand-CDK9 interactions (ΔG = −9.5 kcal/mol) .
  • MD simulations : GROMACS assesses stability of hydrogen bonds (e.g., NH2_2···Glu100) over 100 ns .
  • QSAR models : Hammett constants (σ) correlate substituent electronic effects with IC50_{50} (R2^2 = 0.85) .

How does the trifluoromethyl group influence pharmacokinetics?

  • Metabolic stability : CF3_3 reduces CYP450-mediated oxidation (t1/2_{1/2} = 6 hrs in human liver microsomes vs. 2 hrs for CH3_3) .
  • Lipophilicity : LogP = 2.8 (vs. 1.5 for non-CF3_3 analogs) enhances blood-brain barrier penetration (brain/plasma ratio = 0.8) .

Data Contradictions and Solutions

  • Variability in cytotoxicity : Discrepancies arise from cell line-specific expression of efflux pumps (e.g., MDR1). Solution: Use isogenic cell lines with/without ABC transporters .
  • Divergent enzyme IC50_{50} : Caused by assay pH differences (optimal pH = 7.4). Standardize buffer conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.